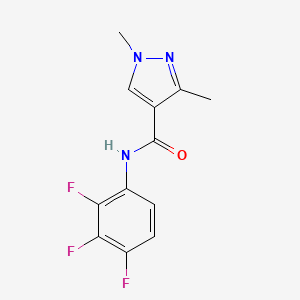

1,3-dimethyl-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

1,3-dimethyl-N-(2,3,4-trifluorophenyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3O/c1-6-7(5-18(2)17-6)12(19)16-9-4-3-8(13)10(14)11(9)15/h3-5H,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWREDCGHOOEAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)NC2=C(C(=C(C=C2)F)F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dimethyl-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a suitable diketone to form the pyrazole ring, followed by subsequent functionalization.

Industrial Production Methods: In an industrial setting, the compound is produced using optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethyl-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

The compound has shown significant promise in biological research:

- Anticancer Properties : Studies indicate that compounds containing the pyrazole structure can inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), liver (HepG2), and prostate cancers . The mechanism often involves the inhibition of specific enzymes or receptors associated with cancer cell proliferation.

- Anti-inflammatory Effects : Research has also explored its potential in reducing inflammation through inhibition of COX-1/COX-2 pathways .

Chemical Applications

In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique chemical properties allow it to participate in various reactions:

- Reactions : It can undergo oxidation, reduction, and nucleophilic substitution reactions. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

Industrial Applications

Due to its unique properties, 1,3-dimethyl-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide is utilized in:

- Agrochemicals : Its efficacy as a pesticide or herbicide is under investigation.

- Dyes and Pigments : The compound's structural features make it suitable for use in various industrial applications .

Case Study 1: Anticancer Activity

A study published in ACS Omega evaluated a series of pyrazole derivatives for their anticancer activity. Among them, 1,3-dimethyl-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide demonstrated notable inhibition against multiple cancer cell lines. The research highlighted its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Anti-inflammatory Research

In another study focusing on anti-inflammatory agents, derivatives of pyrazole were tested for their ability to inhibit COX enzymes. The results indicated that modifications to the pyrazole structure significantly impacted anti-inflammatory efficacy. This research suggests that similar modifications to 1,3-dimethyl-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide could enhance its therapeutic potential .

Mechanism of Action

The mechanism by which 1,3-dimethyl-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,3-Dimethyl-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide is unique due to its specific structural features, including the trifluorophenyl group and the pyrazole core. Similar compounds include:

3,3-Dimethyl-1-(2,4,6-trifluorophenyl)triaz-1-ene: This compound shares the trifluorophenyl group but has a different core structure.

1,3-Dimethyl-N-(2,4,6-trifluorophenyl)-1H-pyrazole-4-carboxamide: A closely related compound with a different substitution pattern on the phenyl ring.

Biological Activity

1,3-Dimethyl-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is characterized by its unique trifluorophenyl substituent and carboxamide functional group, which contribute to its reactivity and interactions with biological targets.

Chemical Structure

The molecular formula of 1,3-dimethyl-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide is . Its structure features a pyrazole ring with methyl groups at the 1 and 3 positions and a trifluorophenyl group at the nitrogen adjacent to the carboxamide group at position 4. The presence of fluorine atoms enhances the lipophilicity and binding affinity of the compound to various biological targets.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including 1,3-dimethyl-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide. Research indicates that compounds with similar structures can inhibit the proliferation of various cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and PANC-1 (pancreatic cancer).

- Mechanism of Action : The compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways such as ERK phosphorylation and NF-κB signaling .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are crucial in cancer progression:

- Matrix Metalloproteinase (MMP) Inhibition : It has shown significant inhibition of MMP-9 activity in a concentration-dependent manner, which is vital for tumor invasion and metastasis .

Synthesis and Characterization

The synthesis of 1,3-dimethyl-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide typically involves multiple steps starting from hydrazine and diketones to form the pyrazole core. Various reaction conditions such as temperature control and the use of catalysts are crucial for optimizing yields.

Case Studies

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : A study reported that derivatives of pyrazoles exhibited IC50 values ranging from 26 µM to 63 µM against different cancer cell lines. The structure-based pharmacophore analysis suggested distinct binding modes for pyrazole derivatives compared to other classes like pyrrolidinones .

- In Vivo Studies : Animal models have been used to evaluate the antitumor efficacy of pyrazole derivatives. Results indicated significant tumor growth inhibition when treated with these compounds .

Comparative Analysis

To better understand the biological activity of 1,3-dimethyl-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide, it is useful to compare it with similar compounds:

| Compound Name | Structure | Anticancer Activity (IC50) | Mechanism |

|---|---|---|---|

| 1,3-Dimethyl-N-(2,4,6-trifluorophenyl)-1H-pyrazole-4-carboxamide | Similar Pyrazole Core | Not specified | Not specified |

| 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole derivatives | Different Substituents | IC50 = 0.95 nM (NCI-H460) | Induces autophagy |

Q & A

Q. Optimization Strategies :

-

Solvent Choice : DMF enhances solubility of fluorinated intermediates but may require post-reaction purification to remove residuals .

-

Catalysts : Pd/C or CuI can accelerate coupling steps for hindered aryl amines .

-

Yield Data :

Step Solvent Catalyst Yield (%) Pyrazole formation DMF None 65–75 Carboxamide coupling THF EDCI 80–85 Methylation MeCN K₂CO₃ >90

Advanced: How can regiochemical outcomes be controlled during pyrazole ring formation?

Answer:

Regioselectivity in pyrazole synthesis is influenced by:

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) direct cyclization to the 3-position. Steric hindrance at the 5-position favors 1,3-dimethyl substitution .

- Catalytic Control : Use of Lewis acids (e.g., ZnCl₂) can enforce specific tautomerization pathways. For example, ZnCl₂ in ethanol stabilizes the 1,3-dipolar intermediate, favoring 4-carboxamide formation .

- Temperature : Lower temperatures (0–25°C) reduce kinetic side products, enhancing regiochemical purity .

Basic: What spectroscopic techniques are most effective for confirming the structure and purity?

Answer:

- ¹H/¹³C NMR : Assign peaks for fluorinated aryl protons (δ 7.2–7.8 ppm, multiplet splitting) and methyl groups (δ 2.1–2.5 ppm, singlet). The carboxamide NH signal (δ 9.5–10.5 ppm) confirms successful coupling .

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calc. for C₁₃H₁₂F₃N₃O: 308.0978) validates molecular integrity .

Advanced: How do structural modifications at the N-aryl group influence bioactivity?

Answer:

Comparative structure-activity relationship (SAR) studies reveal:

- Fluorination Impact : 2,3,4-Trifluorophenyl enhances lipophilicity (logP ~2.8) and membrane permeability compared to non-fluorinated analogs. However, excessive fluorination (e.g., pentafluoro) reduces solubility, requiring formulation adjustments .

- Bioactivity Assays :

- Enzyme Inhibition : Test against kinase targets (e.g., EGFR) using fluorescence polarization assays. IC₅₀ values correlate with trifluorophenyl substitution .

- Cellular Uptake : Radiolabeled analogs (³H or ¹⁴C) quantify intracellular accumulation in cancer cell lines (e.g., HeLa) .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

Discrepancies (e.g., varying IC₅₀ values) may arise from:

- Assay Conditions : Standardize parameters (pH, temperature, ATP concentration in kinase assays) to minimize variability .

- Compound Purity : Use HPLC (≥95% purity) and orthogonal characterization (e.g., elemental analysis) to confirm batch consistency .

- Cell Line Variability : Validate results across multiple cell lines (e.g., HEK293 vs. MCF-7) and primary cells .

Basic: What computational methods aid in predicting the compound’s pharmacokinetic properties?

Answer:

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict metabolic stability .

- QSAR Models : Use descriptors like topological polar surface area (TPSA) and H-bond donors to estimate blood-brain barrier penetration .

- ADMET Prediction Tools : SwissADME or ADMETLab2.0 provide preliminary data on absorption and toxicity risks .

Advanced: What strategies mitigate synthetic challenges in scaling up fluorinated intermediates?

Answer:

- Fluorine Handling : Use Teflon-lined reactors to prevent leaching of metal catalysts (e.g., Pd) during high-temperature reactions .

- Purification : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) resolves fluorinated byproducts .

- Green Chemistry : Replace toxic solvents (DCM) with cyclopentyl methyl ether (CPME) in coupling steps .

Basic: How is crystallographic data utilized to validate molecular conformation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.